molecular formula C8H6ClIN2 B1436422 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile CAS No. 2197055-80-2

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Cat. No. B1436422
M. Wt: 292.5 g/mol
InChI Key: UTDWLMKNWSPKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile” is a chemical compound with the IUPAC name 2-chloro-5-iodo-4,6-dimethylnicotinonitrile . It has a molecular weight of 292.51 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClIN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.51 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Structural and Vibrational Properties

A comparative study focused on the structural and vibrational properties of cyanopyridine derivatives, including a compound similar to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, revealing insights into their behavior in both gas and aqueous solution phases. The research utilized Density Functional Theory (DFT) calculations, providing a detailed analysis of stable structures, solvent effects, and vibrational analyses, which are essential for understanding the fundamental characteristics of these compounds (Márquez et al., 2015).

Synthesis and Reactions

Research on the synthesis and reactions of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives has highlighted the chemical versatility of compounds structurally related to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. The study described the formation of various pyridine derivatives through reactions with hydrazine hydrate, hydroxylamine, and other reagents, emphasizing the potential for creating novel molecules with potential antimicrobial and anticancer applications (Yassin, 2009).

properties

IUPAC Name

2-chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDWLMKNWSPKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 2
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 3
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 4
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 6
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

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